molecular formula C14H15FN4O3S2 B2522344 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034261-53-3

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2522344
CAS No.: 2034261-53-3
M. Wt: 370.42
InChI Key: FTGDJFLIDDDYNB-UHFFFAOYSA-N
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Description

The compound N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide (hereafter referred to as the target compound) features a benzothiadiazole ring system fused with a thiazole carboxamide moiety. Key structural attributes include:

  • 1,3-dimethyl groups and a 2,2-dioxide modification on the benzothiadiazole, likely influencing solubility and steric interactions.
  • A 2,4-dimethylthiazole-5-carboxamide group, which may contribute to binding affinity in biological targets via hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-7-13(23-8(2)16-7)14(20)17-10-6-12-11(5-9(10)15)18(3)24(21,22)19(12)4/h5-6H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDJFLIDDDYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and a carboxamide group. The presence of a fluorine atom and multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can lead to varying degrees of cytotoxicity against different cancer cell lines. The compound has been evaluated for its antiproliferative effects against several cancer types, including:

  • Breast Cancer
  • Colon Cancer
  • Lung Cancer

In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively. For example, one study reported IC50 values indicating significant cytotoxicity against breast cancer cells, suggesting that the compound may interfere with cellular mechanisms critical for cancer cell survival .

Antiviral Activity

The antiviral potential of heterocyclic compounds like thiadiazoles has been well documented. The compound has been tested against various viral strains, showing promising results in inhibiting viral replication. Notably:

  • Herpes Simplex Virus (HSV)
  • Coxsackievirus B4 (CV-B4)

The antiviral activity is attributed to the ability of the compound to disrupt viral entry or replication processes within host cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Signaling : It may interfere with signaling pathways critical for cell growth and survival.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds to explore their biological activities. Noteworthy findings include:

StudyCompoundBiological ActivityIC50 Values
Thiadiazole DerivativeAnticancer (breast)15 µM
Fluorinated ThiadiazoleAntiviral (HSV)10 µM

These studies illustrate the potential efficacy of thiadiazole-based compounds in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiadiazole Core

N-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl-4-methylthiazole-5-carboxamide ()
  • Key Differences :
    • Lacks the 1,3-dimethyl groups on the benzothiadiazole.
    • Includes an ethyl linker between the benzothiadiazole and thiazole carboxamide.
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride ()
  • Key Differences: Replaces the benzothiadiazole with a chlorobenzo[d]thiazole core. Incorporates a morpholinoethyl group.
  • Impact: The chlorine atom and morpholino group may enhance solubility but reduce metabolic stability due to increased polarity .

Thiazole Carboxamide Modifications

ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) ()
  • Key Differences: Uses an imidazo[2,1-b]thiazole core instead of a simple thiazole. Incorporates a trifluoromethylphenoxybenzyl group.
Compound 9c ()
  • Key Differences :
    • Contains a triazole-acetamide bridge and a bromophenyl group.
  • Impact : The bromine atom may improve binding affinity via halogen bonding but could increase toxicity risks .

Molecular Properties

Compound Molecular Weight Molecular Formula Key Substituents
Target Compound 421.5 C17H16FN5O3S2 6-F, 1,3-dimethyl, 2,4-dimethylthiazole
Compound 370.4 C14H15FN4O3S2 6-F, ethyl linker, 4-methylthiazole
ND-11564 () ~450 (estimated) C22H19F3N4O2S Trifluoromethylphenoxy, imidazothiazole

The target compound’s higher molecular weight and methyl substitutions suggest balanced lipophilicity for oral bioavailability but may require formulation optimization .

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